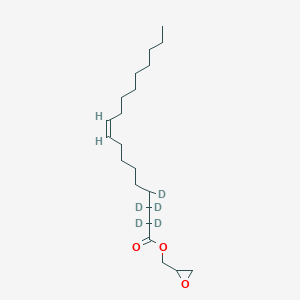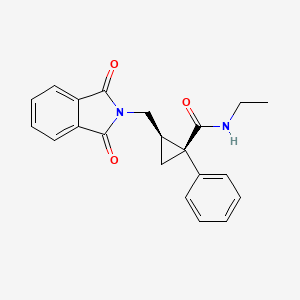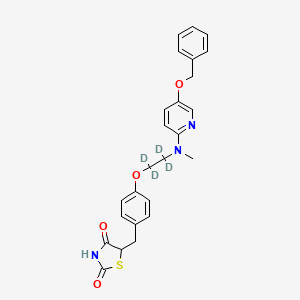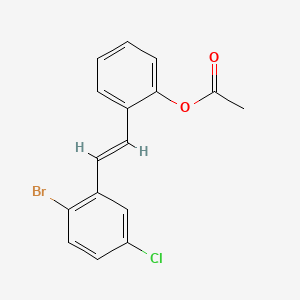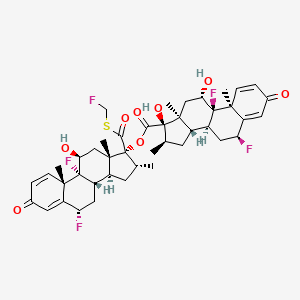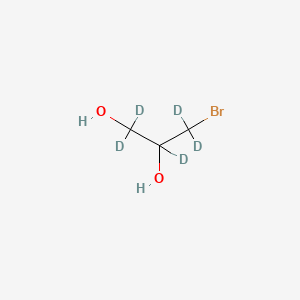
3-Methyl-2-oxovaleric Acid-d8 Sodium Salt (Major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-oxovaleric Acid-d8 Sodium Salt (Major) is a deuterium-labeled analogue of 3-Methyl-2-oxovaleric Acid. This compound is an α-ketomonocarboxylic acid that plays a significant role in biochemical research due to its unique properties. It is used as a tracer in metabolic studies and has applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxovaleric Acid-d8 Sodium Salt involves the deuteration of 3-Methyl-2-oxovaleric Acid. The process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecular structure. This is achieved through specific reaction conditions that ensure the replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents and solvents to facilitate the incorporation of deuterium into the compound. The final product is then purified and characterized to confirm its structure and isotopic composition .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-oxovaleric Acid-d8 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products
The major products formed from these reactions include oxo acids, alcohol derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-oxovaleric Acid-d8 Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying the metabolism of branched-chain amino acids.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of stable isotope-labeled compounds for various industrial applications .
Wirkmechanismus
The mechanism of action of 3-Methyl-2-oxovaleric Acid-d8 Sodium Salt involves its role as a tracer in metabolic studies. The deuterium labeling allows for the tracking of the compound through various biochemical pathways. It interacts with specific enzymes and receptors, providing insights into metabolic processes and the effects of deuterium substitution on pharmacokinetics and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-2-oxovaleric Acid Sodium Salt
- 3-Methyl-2-oxopentanoic Acid Sodium Salt
- DL-α-Keto-β-methylvaleric Acid Sodium Salt
- Ketoisoleucine Sodium Salt
Uniqueness
3-Methyl-2-oxovaleric Acid-d8 Sodium Salt is unique due to its deuterium labeling, which provides distinct advantages in metabolic studies. The deuterium atoms enhance the stability and allow for precise tracking in biochemical pathways, making it a valuable tool in scientific research .
Eigenschaften
CAS-Nummer |
1795037-03-4 |
|---|---|
Molekularformel |
C6H9NaO3 |
Molekulargewicht |
160.174 |
IUPAC-Name |
sodium;4,4,5,5,5-pentadeuterio-2-oxo-3-(trideuteriomethyl)pentanoate |
InChI |
InChI=1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i1D3,2D3,3D2; |
InChI-Schlüssel |
SMDJDLCNOXJGKC-FIRJCWQZSA-M |
SMILES |
CCC(C)C(=O)C(=O)[O-].[Na+] |
Synonyme |
2-Oxo-3-methylpentanoic Acid-d8 Sodium Salt; 3-Methyl-2-oxopentanoic Acid-d8 Sodium Salt; Sodium 3-methyl-2-oxopentanoate-d8; Sodium 3-methyl-2-oxovalerate-d8; Sodium α-Keto-β-methylvalerate-d8; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


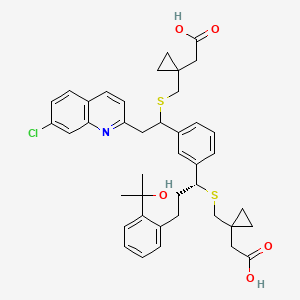
![ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate](/img/structure/B587325.png)
![1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine](/img/structure/B587328.png)
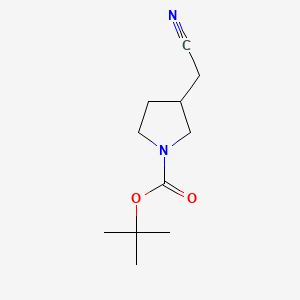
![rac-1-[2-(Cyano)phenyl]-3-O-methoxymethyl-3-piperidinol](/img/structure/B587334.png)
![rac-1-[2-(Cyano)phenyl]-3-piperidinol](/img/structure/B587335.png)
![N-[3-(1,3-Dioxan-2-yl)-1-(3-pyridinyl)propyl]-2-methyl-2-propanesulfinamide](/img/structure/B587336.png)
